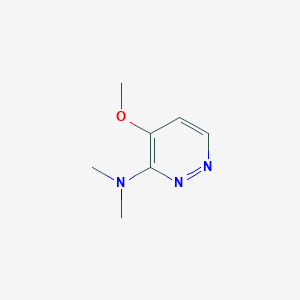
4-methoxy-N,N-dimethylpyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-N,N-dimethylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
準備方法
The synthesis of 4-methoxy-N,N-dimethylpyridazin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridazine derivative.
Methoxylation: Introduction of the methoxy group at the 4-position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Dimethylation: The nitrogen at the 3-position is then dimethylated using reagents such as dimethylamine or formaldehyde in the presence of a catalyst.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
4-Methoxy-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert it into reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy position or on the pyridazine ring.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
4-Methoxy-N,N-dimethylpyridazin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: The compound is explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: It is used in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 4-methoxy-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. The methoxy group enhances its binding affinity to certain enzymes or receptors, while the dimethylamine moiety contributes to its overall stability and bioavailability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
4-Methoxy-N,N-dimethylpyridazin-3-amine can be compared with other pyridazine derivatives such as:
6-Methoxy-N,N-dimethylpyridazin-3-amine: Similar in structure but with the methoxy group at the 6-position, leading to different biological activities.
4-Chloro-N,N-dimethylpyridazin-3-amine:
4-Methoxy-N,N-dimethylpyrimidin-3-amine: A pyrimidine analog with different electronic properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
4-methoxy-N,N-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C7H11N3O/c1-10(2)7-6(11-3)4-5-8-9-7/h4-5H,1-3H3 |
InChIキー |
QMRUNENGTIASIB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=CN=N1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)
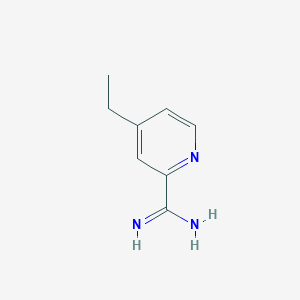
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
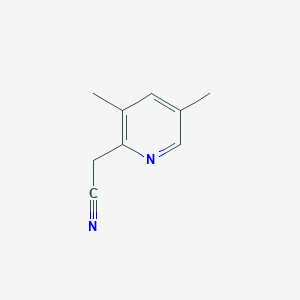
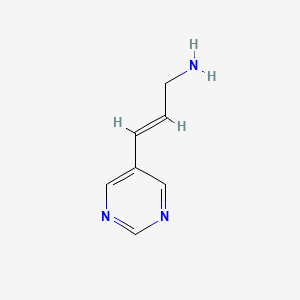
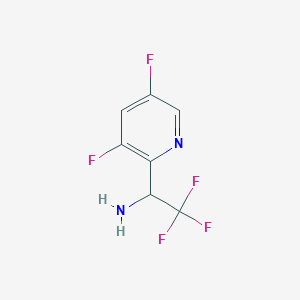
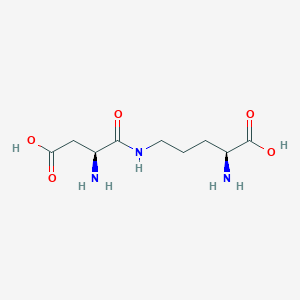

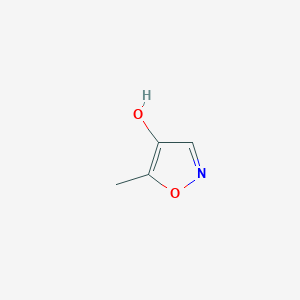
![[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)
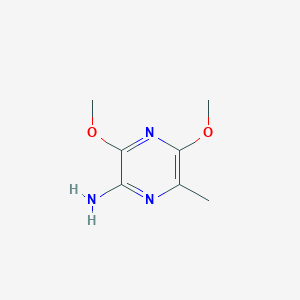
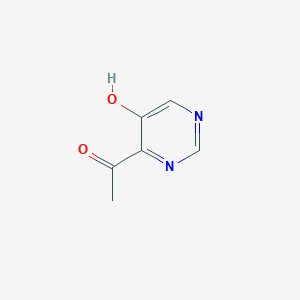
![Pyridine, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13122507.png)
![2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13122508.png)
